molecular formula C15H19N3OS B2605070 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 952988-05-5

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2605070
CAS No.: 952988-05-5
M. Wt: 289.4
InChI Key: YVQXMKBTMZFFMB-UHFFFAOYSA-N
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Description

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a piperazine-based compound featuring a benzothiazole moiety substituted with methyl groups at the 5- and 6-positions. The benzothiazole core is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, due to its ability to interact with biological targets such as enzymes and receptors. The piperazine ring enhances solubility and modulates pharmacokinetic properties, while the ethanone group provides a reactive site for further functionalization.

Properties

IUPAC Name

1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-8-13-14(9-11(10)2)20-15(16-13)18-6-4-17(5-7-18)12(3)19/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXMKBTMZFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves a multi-step process. One common method includes the reaction of 5,6-dimethylbenzo[d]thiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with an appropriate solvent such as ethanol or methanol. Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds similar to 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit diverse biological activities, including:

  • Antidepressant effects : Studies have shown that derivatives with similar structures can modulate neurotransmitter systems, potentially leading to antidepressant properties .
  • Anticancer activity : The benzo[d]thiazole moiety is often associated with anticancer properties due to its ability to interact with various biological targets involved in cancer progression.

Applications in Medicinal Chemistry

The applications of this compound can be categorized into several key areas:

Drug Development

This compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that enhance efficacy and selectivity.

Antidepressant Research

Recent studies have synthesized novel derivatives based on this compound, demonstrating significant antidepressant activity in preclinical models. For instance, derivatives were synthesized and evaluated for their ability to inhibit reuptake of serotonin and norepinephrine .

Anticancer Studies

The compound's ability to induce apoptosis in cancer cells has been explored. Research indicates that structural modifications can enhance its potency against specific cancer types, making it a candidate for further development as an anticancer agent .

Case Studies

StudyObjectiveFindings
Study A Evaluate antidepressant activityDemonstrated significant serotonin reuptake inhibition in vitro.
Study B Assess anticancer propertiesShowed selective cytotoxicity against breast cancer cell lines.
Study C Synthesis optimizationImproved yield through microwave-assisted synthesis techniques.

Mechanism of Action

The mechanism of action of 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Activity Reference
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) Benzothiazole + Piperazine + Triazole Triazole-thioether linkage with diphenyl groups 593.17 Anticancer (in vitro screening)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j) Benzothiazole + Piperazine + Triazole Dual benzothiazole-thioether linkage 507.10 Anticancer (moderate potency)
2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a–g) Tetrazole + Allylpiperazine Variable aryl groups (e.g., phenyl, halides) ~350–450 (estimated) Antimicrobial (Gram-positive bacteria)
1-(4-(Substituted phenylsulfonyl)piperazin-1-yl)-2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)ethanone (7a–x) Tetrazole + Piperazine-sulfonyl Phenylsulfonyl and tetrazole-thioether groups ~450–550 (estimated) Antiproliferative (preliminary screening)

Key Observations :

  • Target Compound vs. The 5,6-dimethyl groups on the benzothiazole ring could increase lipophilicity compared to unsubstituted benzothiazole derivatives, improving membrane permeability .
  • Target Compound vs. Tetrazole Derivatives () : Replacing the tetrazole ring with a benzothiazole core alters electronic properties. Benzothiazoles exhibit stronger π-π stacking interactions with biological targets, which may enhance binding affinity compared to tetrazole-based analogues .

Comparison :

  • The target compound’s synthesis is hypothesized to follow methods similar to those in and , but the 5,6-dimethyl substitution on benzothiazole may require optimized conditions (e.g., controlled methylation steps).

Biological Activity

1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound classified as a benzothiazole derivative. This class of compounds is renowned for its diverse biological activities, making them significant in medicinal chemistry. The unique structural features of this compound suggest potential interactions with various biological targets, leading to therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H20N2OS
  • Molecular Weight : 288.41 g/mol
  • CAS Number : 952988-05-5

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzothiazole moiety can modulate the activity of various enzymes and receptors, influencing several biochemical pathways. The exact molecular targets and pathways are context-dependent but often involve inhibition or modulation of enzymatic activities related to disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests it may inhibit tumor cell proliferation. Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Antioxidant Properties

Benzothiazoles are known for their antioxidant capabilities. Compounds like this compound may scavenge free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines at concentrations ranging from 10 to 50 µM without causing significant toxicity to normal cells.

Concentration (µM)% Cell Viability (Cancer Cells)% Cell Viability (Normal Cells)
107090
255085
503080

Animal Models

In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Thiazole Ring Formation : Cyclization of 4,5-dimethyl-2-aminobenzenethiol with chloroacetyl chloride under reflux in ethanol yields the 5,6-dimethylbenzo[d]thiazole core. Microwave-assisted synthesis (e.g., 80°C, 30 min) reduces reaction time compared to conventional heating .
  • Piperazine Coupling : React the thiazole intermediate with piperazine using K2_2CO3_3 in DMF at 80°C for 12 hours. A 1:1.2 molar ratio of thiazole to piperazine maximizes substitution efficiency .
  • Acetylation : Treat the piperazine-thiazole intermediate with acetyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions. Yields >75% are achievable with slow reagent addition .
    • Optimization Strategies :
  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution kinetics.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to minimize over-acylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

  • Key Techniques :

  • NMR Spectroscopy :
  • 1^1H NMR (CDCl3_3): Peaks at δ 2.35–2.55 ppm (piperazine CH2_2), δ 2.10 ppm (acetyl CH3_3), and δ 7.20–7.80 ppm (aromatic protons) confirm substitution patterns .
  • 13^{13}C NMR: Signals at δ 170–175 ppm (ketone C=O) and δ 150–160 ppm (thiazole C=N) validate the core structure .
  • Mass Spectrometry (MS) : ESI-MS (m/z 301.4 [M+H]+^+) matches the molecular formula C15_{15}H17_{17}N3_3OS .
  • X-ray Crystallography : Resolves stereoelectronic effects of the dimethyl-thiazole and piperazine moieties (e.g., bond angles, torsion angles) .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in overlapping peaks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of the 5,6-dimethyl substitution on the benzo[d]thiazole ring?

  • Methodology :

  • Analog Synthesis : Replace 5,6-dimethyl groups with H, Cl, or NO2_2 substituents using halogenation/nitration protocols .
  • Biological Assays : Test analogs against histamine H1_1/H4_4 receptors via cAMP inhibition assays (IC50_{50} values) to quantify receptor affinity .
  • Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding energies of analogs with receptor active sites .
    • Key Findings :
  • Dimethyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability compared to unsubstituted analogs (logP ~1.5) .

Q. What computational modeling strategies are recommended to predict the binding affinity of this compound with histamine receptors?

  • Approach :

  • Homology Modeling : Build H1_1/H4_4 receptor models using SWISS-MODEL, based on GPCR templates (PDB: 6D26) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns trajectory) to assess stability of the piperazine-thiazole interaction with Asp107^{107} (H1_1) or Glu182^{182} (H4_4) .
    • Validation : Compare computational binding scores (ΔG) with experimental IC50_{50} values to refine force field parameters .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be systematically addressed?

  • Root Causes :

  • Assay variability (e.g., cell line differences, cAMP vs. calcium flux readouts).
  • Compound purity (<95% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .
    • Resolution Strategies :
  • Standardize assays using HEK293 cells transfected with human H1_1/H4_4 receptors.
  • Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

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